molecular formula C20H18N2S B14216229 Pyrimidine, 2-[[2,2-bis(2-methylphenyl)ethenyl]thio]- CAS No. 780756-11-8

Pyrimidine, 2-[[2,2-bis(2-methylphenyl)ethenyl]thio]-

Katalognummer: B14216229
CAS-Nummer: 780756-11-8
Molekulargewicht: 318.4 g/mol
InChI-Schlüssel: VYUUSBQOJAOYQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyrimidine, 2-[[2,2-bis(2-methylphenyl)ethenyl]thio]- is a heterocyclic aromatic organic compound. Pyrimidines are a class of compounds that are widely studied due to their significant biological activities and their presence in many natural products, including nucleic acids. The specific compound features a pyrimidine ring substituted with a thioether group and a bis(2-methylphenyl)ethenyl moiety, which imparts unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-thio-containing pyrimidines, including Pyrimidine, 2-[[2,2-bis(2-methylphenyl)ethenyl]thio]-, typically involves cyclization reactions. Common methods include [3+3], [4+2], and [5+1] cyclization processes or domino reactions . These reactions often involve the interaction of 2-halo derivatives with sulfur-containing reagents under specific conditions, such as refluxing in suitable solvents .

Industrial Production Methods

Industrial production methods for such compounds are generally scaled-up versions of laboratory synthesis techniques. They often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and reproducibility in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

Pyrimidine, 2-[[2,2-bis(2-methylphenyl)ethenyl]thio]- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce sulfoxide or sulfone functionalities.

    Reduction: This can lead to the formation of thiol derivatives.

    Substitution: Commonly involves nucleophilic substitution at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted pyrimidine derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Pyrimidine, 2-[[2,2-bis(2-methylphenyl)ethenyl]thio]- has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of Pyrimidine, 2-[[2,2-bis(2-methylphenyl)ethenyl]thio]- involves its interaction with biological targets such as enzymes or nucleic acids. The thioether group can participate in redox reactions, influencing oxidative processes in biological systems . The bis(2-methylphenyl)ethenyl moiety can enhance the compound’s ability to interact with hydrophobic pockets in proteins, potentially modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Pyrimidine, 2-[[2,2-bis(2-methylphenyl)ethenyl]thio]- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The combination of the pyrimidine ring with the bis(2-methylphenyl)ethenyl and thioether groups makes it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

780756-11-8

Molekularformel

C20H18N2S

Molekulargewicht

318.4 g/mol

IUPAC-Name

2-[2,2-bis(2-methylphenyl)ethenylsulfanyl]pyrimidine

InChI

InChI=1S/C20H18N2S/c1-15-8-3-5-10-17(15)19(18-11-6-4-9-16(18)2)14-23-20-21-12-7-13-22-20/h3-14H,1-2H3

InChI-Schlüssel

VYUUSBQOJAOYQA-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1C(=CSC2=NC=CC=N2)C3=CC=CC=C3C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.